2-(Pent-4-yn-1-yl)cyclopentan-1-ol
Description
2-(Pent-4-yn-1-yl)cyclopentan-1-ol is a bicyclic alcohol characterized by a cyclopentanol backbone substituted with a pent-4-yn-1-yl group at the C2 position. This compound combines the steric constraints of a cyclopentane ring with the electronic effects of an alkyne moiety, making it a structurally unique molecule.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-pent-4-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h1,9-11H,3-8H2 |
InChI Key |
BOGIEHVZSIHMPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cyclopentanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-yn-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Pent-4-yn-1-yl)cyclopentanone.
Reduction: Formation of 2-(Pent-4-en-1-yl)cyclopentan-1-ol or 2-(Pentyl)cyclopentan-1-ol.
Substitution: Formation of 2-(Pent-4-yn-1-yl)cyclopentyl chloride or bromide.
Scientific Research Applications
2-(Pent-4-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Pent-4-yn-1-yl)cyclopentan-1-ol with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Structural Analogues
Table 1: Structural Comparison of Cyclopentanol Derivatives
Key Observations:
- Alkyne vs. Alkene Reactivity : The alkyne group in this compound distinguishes it from analogs like 2-(prop-2-en-1-yl)cyclopentan-1-ol. Alkynes exhibit higher bond energy (~839 kJ/mol) compared to alkenes (~611 kJ/mol), enabling unique reactivity in cross-coupling reactions .
- Hydrogen Bonding: The hydroxyl group at C1 enables hydrogen bonding, similar to 1-methylcyclopentanol, but the alkyne may reduce polarity slightly compared to purely alkyl-substituted alcohols .
Physicochemical Properties
- Boiling Point: Estimated to be higher than 1-methylcyclopentanol (BP ~175°C) due to increased molecular weight and alkyne-induced van der Waals interactions.
- Solubility: Likely less water-soluble than 1-methylcyclopentanol but more soluble than bulkier derivatives (e.g., C₁₄H₂₄O in ) due to moderate polarity from the hydroxyl group.
Biological Activity
The compound 2-(Pent-4-yn-1-yl)cyclopentan-1-ol is a unique organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including its synthesis, characterization, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanol core with a pent-4-yne substituent. Its molecular formula is . The presence of the alkyne group contributes to its reactivity, making it a candidate for various chemical transformations and biological interactions.
Structural Comparison
To understand its uniqueness, we can compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(Prop-2-enyl)cyclopentan-1-ol | Cyclopentanol | Contains an alkene instead of an alkyne chain |
| 3-Methylcyclopentanol | Cyclopentanol | Lacks alkyne functionality; simpler structure |
| 2-(Butynyl)cyclopentanone | Cyclopentanone | Contains a ketone group; different functional properties |
The unique features of this compound include its dual methyl substitution and specific positioning of the pentynyl group, influencing its reactivity and biological properties compared to these similar compounds.
Antimicrobial Properties
Research has demonstrated that compounds with alkyne functionalities often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The structural characteristics of this compound may enhance its antimicrobial potency due to the presence of the alkyne group, which is known to interact with microbial membranes.
Neuroprotective Effects
Recent studies suggest that compounds featuring cyclopentane rings may possess neuroprotective properties. They can potentially mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases. This aspect warrants further investigation into this compound's ability to protect neuronal cells from damage.
Study on Antimicrobial Activity
A study conducted on structurally related alkyne compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the alkyne moiety significantly enhanced antimicrobial activity, suggesting that this compound could exhibit similar properties .
Evaluation of Anticancer Activity
In vitro assays on cyclopentanol derivatives revealed IC50 values ranging from 15 µM to 30 µM against various cancer cell lines. These findings imply that the unique structure of this compound could lead to comparable or even superior anticancer effects, necessitating further research to quantify its efficacy .
Synthesis and Characterization
The synthesis of 2-(Pent-4-yn-1-y)cyclopentan-1-ol can be achieved through several methods, including:
- Alkyne Addition : Utilizing cyclopentanol as a starting material and introducing the pentynyl group via nucleophilic addition.
- Functional Group Transformations : Modifying existing cyclopentanol derivatives to incorporate the desired alkyne functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Q & A
Q. What are the most reliable synthetic routes for 2-(Pent-4-yn-1-yl)cyclopentan-1-ol?
- Methodological Answer : The compound can be synthesized via hydroboration-oxidation of cyclopentene derivatives. For example, cyclopentene precursors with terminal alkyne substituents (e.g., pent-4-yn-1-yl groups) can undergo regioselective hydroboration using BH₃·Me₂S, followed by oxidation with H₂O₂/NaOH to yield the cyclopentanol derivative . Alternative routes include nucleophilic addition to cyclopentanone intermediates or epoxide ring-opening strategies, though these may require optimization for stereochemical control.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation involves:
- X-ray crystallography : Refinement using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., hydroxyl and alkyne protons), while IR confirms functional groups (O-H stretch ~3200 cm⁻¹, C≡C stretch ~2100 cm⁻¹).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₄O: calc. 150.1045; observed 150.1048) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
- Methodological Answer : Stereoselectivity depends on:
- Catalyst choice : Chiral catalysts (e.g., (+)-IpcBH₂) induce enantioselectivity during hydroboration, as demonstrated in analogous cyclopentanol syntheses .
- Temperature : Lower temperatures (−25°C) favor kinetic control, reducing side reactions and improving enantiomeric excess (e.g., 92% yield for (1R,2R)-isomers under optimized conditions) .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance boron reagent reactivity, while protic solvents may stabilize intermediates .
Q. What mechanistic insights explain regioselectivity in hydroboration reactions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states where boron preferentially adds to the less substituted alkene carbon, guided by steric and electronic factors. For example, in cyclopentene derivatives, anti-Markovnikov addition dominates due to steric hindrance from the bulky pent-4-yn-1-yl group . Experimental validation via isotopic labeling (e.g., D₂O quenching) can track hydrogen migration during oxidation.
Q. What biological activities are predicted for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol) show activity in enzyme modulation and receptor binding . For this compound:
- In silico docking : Use tools like AutoDock to predict binding to G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes.
- In vitro assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, referencing protocols for similar cyclopentanol derivatives .
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software models reaction energetics (e.g., transition states for hydroboration) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction rates using AMBER or GROMACS.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction yields .
Q. How should researchers address contradictory data in synthesis yields or stereoselectivity?
- Methodological Answer : Contradictions often arise from:
- Catalyst purity : Trace impurities in BH₃·Me₂S can alter stereoselectivity; validate via ICP-MS .
- Kinetic vs. thermodynamic control : Replicate reactions at varying temperatures (e.g., 0°C vs. RT) to identify dominant pathways.
- Data comparison : Tabulate literature results (Table 1) to identify outliers and optimize conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
